molecular formula C17H13N5O2 B13876879 N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine

N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine

Cat. No.: B13876879
M. Wt: 319.32 g/mol
InChI Key: RDNWNTBGUJDVOA-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine is a heterocyclic compound that combines the structural motifs of indazole and isoquinoline. These structures are known for their diverse biological activities and are often found in medicinal chemistry as key components of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine typically involves multi-step procedures that include the formation of the indazole and isoquinoline rings followed by their coupling. One common approach is the transition metal-catalyzed cyclization of appropriate precursors. For example, a Cu(OAc)2-catalyzed reaction can be used to form the indazole ring by N–N bond formation employing oxygen as the terminal oxidant . The isoquinoline ring can be synthesized via nitration and subsequent cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine is unique due to its combination of indazole and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine

InChI

InChI=1S/C17H13N5O2/c1-10-2-5-14-13(16(10)22(23)24)6-7-18-17(14)20-12-4-3-11-9-19-21-15(11)8-12/h2-9H,1H3,(H,18,20)(H,19,21)

InChI Key

RDNWNTBGUJDVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC4=C(C=C3)C=NN4)[N+](=O)[O-]

Origin of Product

United States

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